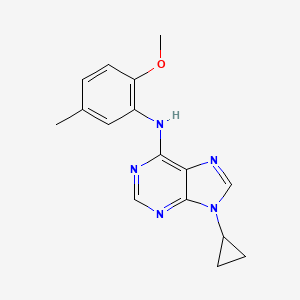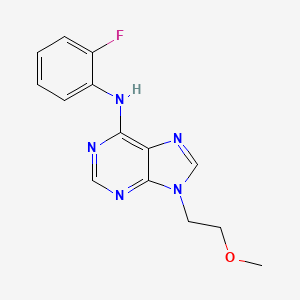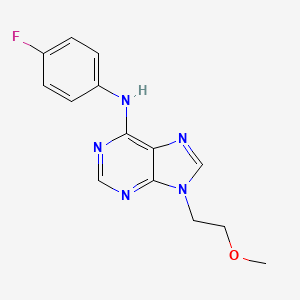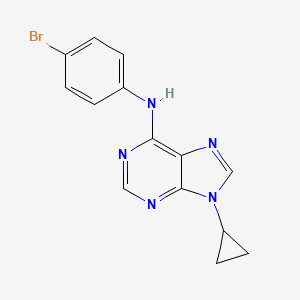![molecular formula C16H25N7O3S B6467762 5-[9-(2-methoxyethyl)-9H-purin-6-yl]-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide CAS No. 2640962-55-4](/img/structure/B6467762.png)
5-[9-(2-methoxyethyl)-9H-purin-6-yl]-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[9-(2-methoxyethyl)-9H-purin-6-yl]-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide is a synthetic organic compound known for its complex structure and potential applications in various fields, particularly in medicinal chemistry. It's characterized by its multi-ring structure and unique functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
Formation of the pyrrolo[3,4-c]pyrrole core: : Often through a series of cyclization reactions starting from simpler building blocks.
Introduction of the 9H-purin-6-yl group: : Achieved by coupling reactions, potentially using purine derivatives.
Attachment of the 2-methoxyethyl group: : Possibly via etherification reactions.
N,N-Dimethylation: : Typically done using methylating agents such as dimethyl sulfate or methyl iodide.
Sulfonation: : Introduction of the sulfonamide group is usually done using sulfonyl chlorides under basic conditions.
Industrial Production Methods: Scaling these reactions for industrial production would involve optimizing reaction conditions for yield and purity, often involving:
Batch or continuous flow reactors: to manage reaction scale.
Purification techniques: such as crystallization or chromatography to isolate the target compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: : This compound can undergo oxidation, particularly at its sulfur atom, to form sulfoxides or sulfones.
Substitution Reactions: : The purine moiety can participate in nucleophilic substitutions, particularly at the 6-position.
Hydrolysis: : Under acidic or basic conditions, the methoxyethyl group could be hydrolyzed.
Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) for sulfoxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for potential reduction of carbonyl groups if present in analogs.
Nucleophiles: : Ammonia or primary amines for nucleophilic substitution at the purine ring.
Sulfoxides and Sulfones: : From oxidation.
Substituted Purines: : From nucleophilic substitutions.
Alcohols and amines: : From hydrolysis and substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: : Used in organic synthesis as an intermediate for more complex molecules.
Biochemical Probes: : Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Antiviral and Anticancer Research: : The purine moiety is significant in nucleotide analogs, making it a candidate for antiviral or anticancer drug development.
Pharmaceutical Manufacturing: : Potential use in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
Molecular Targets:
Enzymes and Receptors: : It can interact with enzymes involved in nucleotide synthesis or repair, potentially inhibiting their function.
DNA/RNA Synthesis Inhibition: : By acting as a purine analog, it could inhibit critical pathways in nucleic acid synthesis, affecting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds:
Acyclovir: : A purine analog used as an antiviral agent.
Purinol: : Another purine derivative used in gout treatment.
Highlighting Uniqueness: 5-[9-(2-methoxyethyl)-9H-purin-6-yl]-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide stands out due to its unique combination of a pyrrolo-pyrrole core with a sulfonamide group, providing a distinct structure-activity profile compared to more common purine analogs.
Hope this deep dive was enlightening. Want to explore any specific aspect further?
Propiedades
IUPAC Name |
2-[9-(2-methoxyethyl)purin-6-yl]-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3S/c1-20(2)27(24,25)23-8-12-6-22(7-13(12)9-23)16-14-15(17-10-18-16)21(11-19-14)4-5-26-3/h10-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRKAXBANKPCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467681.png)
![2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6467686.png)
![1-ethyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6467695.png)
![9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6467696.png)
![N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467701.png)
![6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6467716.png)

![2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6467729.png)


![2-tert-butyl-N-(3-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467755.png)
![5-chloro-6-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B6467763.png)

![9-(2-methoxyethyl)-6-{5-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6467776.png)
